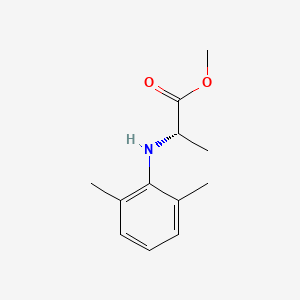
N-(2,6-Dimethylphenyl) alanine methyl ester
Cat. No. B8655299
M. Wt: 207.27 g/mol
InChI Key: NEOYGRJJOGVQPO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05639905
Procedure details


The preparation of metalaxyl is published in the CH-PS 607,888, according to which 2,6-dimethylaniline is first reacted with methyl DL-α-bromopropionate in the presence of sodium hydrogen carbonate as acid binding agent, then methyl N-(2,6-dimethylphenyl)-DL-alaninate thus obtained is acylated with methoxyacetyl chloride to give metalaxyl.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N:8](C(COC)=O)[CH:9]([C:11]([O:13][CH3:14])=[O:12])[CH3:10])=[C:6]([CH3:20])[CH:5]=[CH:4][CH:3]=1.CC1C=CC=C(C)C=1N.BrC(C)C([O-])=O.C(=O)([O-])O.[Na+]>>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH3:20])[C:7]=1[NH:8][CH:9]([C:11]([O:13][CH3:14])=[O:12])[CH3:10] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC(=C1N(C(C)C(=O)OC)C(=O)COC)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)[O-])C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(C)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05639905
Procedure details


The preparation of metalaxyl is published in the CH-PS 607,888, according to which 2,6-dimethylaniline is first reacted with methyl DL-α-bromopropionate in the presence of sodium hydrogen carbonate as acid binding agent, then methyl N-(2,6-dimethylphenyl)-DL-alaninate thus obtained is acylated with methoxyacetyl chloride to give metalaxyl.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N:8](C(COC)=O)[CH:9]([C:11]([O:13][CH3:14])=[O:12])[CH3:10])=[C:6]([CH3:20])[CH:5]=[CH:4][CH:3]=1.CC1C=CC=C(C)C=1N.BrC(C)C([O-])=O.C(=O)([O-])O.[Na+]>>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH3:20])[C:7]=1[NH:8][CH:9]([C:11]([O:13][CH3:14])=[O:12])[CH3:10] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=CC(=C1N(C(C)C(=O)OC)C(=O)COC)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)[O-])C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(C)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
